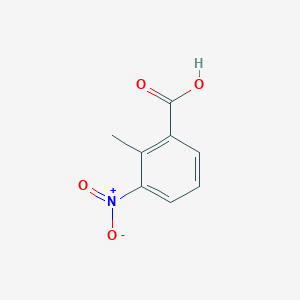

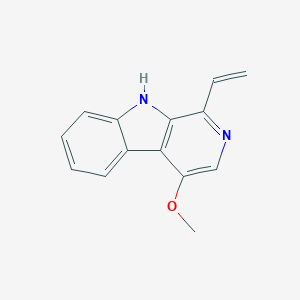

6-氯嘧啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 6-Chloropyrimidin-2(1H)-one, such as 4,6-diarylpyrimidin-2(1H)-ones, has been achieved through one-pot, multi-component reactions. A notable method involves using chlorotrimethylsilane as an efficient promoter in the cyclisation condensation of arylketones, substituted benzaldehydes, and urea. This process is facilitated under air in DMF/CH3CN, highlighting the operational simplicity and high yields of the reaction, making it an attractive method for constructing the pyrimidine ring (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-Chloropyrimidin-2(1H)-one, including various substituted pyrimidines, has been elucidated through NMR, IR, and X-ray crystallography. These studies confirm the regiochemistry of the compounds and provide insight into their electronic structure, which is crucial for understanding their chemical behavior (Donkor et al., 1995).

Chemical Reactions and Properties

6-Chloropyrimidin-2(1H)-one and its derivatives participate in a variety of chemical reactions, showcasing their versatility. For instance, they undergo cyclocondensation reactions involving chlorovinyl aldehyde and amino pyrimidines, leading to the formation of structurally complex pyrimidines with potential antimicrobial activity (Donkor et al., 1995).

科学研究应用

嘧啶中的费歇尔-黑普型重排

“6-氯嘧啶-2(1H)-酮”已被用于嘧啶中费歇尔-黑普型重排的第一个例子 . 这种重排过程是有机化学中的重要反应,而“6-氯嘧啶-2(1H)-酮”在该背景下的使用扩展了其在合成化学领域的潜在应用 .

N-苄基-6-氯-2-甲基嘧啶-4-胺的合成

该化合物是使用“6-氯嘧啶-2(1H)-酮”作为起始原料合成的 . 所得化合物由于其结构与许多生物活性化合物相似,因此在药物化学领域具有潜在的应用 .

N-苄基-6-氯-2-甲基硫代嘧啶-4-胺的合成

“6-氯嘧啶-2(1H)-酮”也用于N-苄基-6-氯-2-甲基硫代嘧啶-4-胺的合成 . 该化合物可能在开发新型药物方面具有潜在的应用 .

N-丁基-6-氯-2-甲基硫代嘧啶-4-胺的合成

“6-氯嘧啶-2(1H)-酮”用于N-丁基-6-氯-2-甲基硫代嘧啶-4-胺的合成 . 该化合物在药物化学领域可能具有潜在的应用 .

5-脂氧合酶抑制剂

“6-氯嘧啶-2(1H)-酮”用于合成2-(4-(联苯-4-基氨基)-6-氯嘧啶-2-基硫代)辛酸(HZ52),这是一种新型的5-脂氧合酶抑制剂 . 这可能在治疗与5-脂氧合酶相关的疾病(例如哮喘和关节炎)方面具有潜在的应用<a aria-label="2: “6-氯嘧啶-2(1H)-酮”用于合成2-(4-(联苯-4-基氨基)-6-氯嘧啶-2-基硫代)辛酸(HZ52),这是一种新型的5-脂氧合酶抑制剂2" data-citationid="f8a8d1e4-b6a6-5edf-c471-9e8ce143d8cb-36" h="ID=SERP,5015.1" href="https://reference.medscape.com/medline/abstract/21506958" target="_

作用机制

Target of Action

It is known that similar compounds, such as 2,4-diamine 6-chloro-pyrimidine, are used in the preparation of piperazinyl oxazolidinone derivatives . These derivatives have a wide range of biological activities, suggesting that 6-Chloropyrimidin-2(1H)-one may also interact with various biological targets.

Pharmacokinetics

Similar compounds have been shown to have high gastrointestinal absorption and moderate lipophilicity , which may suggest good bioavailability for 6-Chloropyrimidin-2(1H)-one.

未来方向

The future directions for “6-Chloropyrimidin-2(1H)-one” could involve further studies on its synthesis, properties, and potential applications. For instance, imidazo[1,2-a]pyridines, which are structurally similar to pyrimidines, have been attracting substantial interest due to their potential pharmaceutical applications .

属性

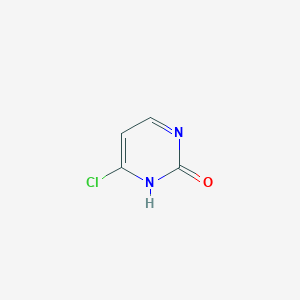

IUPAC Name |

6-chloro-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHNGYWHLLJFNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531552 |

Source

|

| Record name | 6-Chloropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80927-55-5 |

Source

|

| Record name | 6-Chloropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

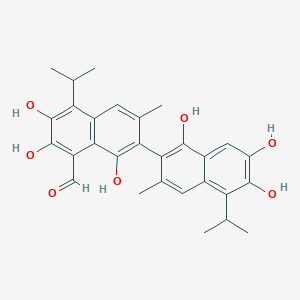

![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)